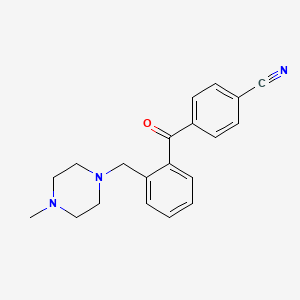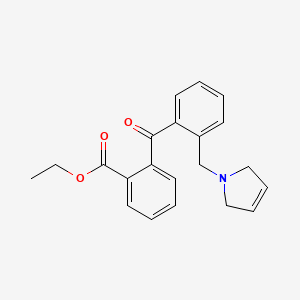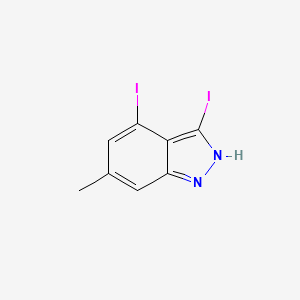
Erbium;1,1,1,5,5,5-hexafluoropentane-2,4-dione
Overview
Description
Erbium;1,1,1,5,5,5-hexafluoropentane-2,4-dione is a coordination compound where erbium is complexed with 1,1,1,5,5,5-hexafluoropentane-2,4-dione. This compound is known for its unique properties and applications in various fields, including materials science and chemistry. The presence of fluorine atoms in the ligand imparts significant stability and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erbium;1,1,1,5,5,5-hexafluoropentane-2,4-dione typically involves the reaction of erbium salts with 1,1,1,5,5,5-hexafluoropentane-2,4-dione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves dissolving erbium chloride or erbium nitrate in a suitable solvent, followed by the addition of 1,1,1,5,5,5-hexafluoropentane-2,4-dione. The mixture is then stirred and heated to facilitate the formation of the complex.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and more efficient purification techniques. The use of automated systems ensures consistent quality and yield. The compound is typically purified through crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Erbium;1,1,1,5,5,5-hexafluoropentane-2,4-dione undergoes various chemical reactions, including:
Chelation: The compound acts as a chelating agent, forming stable complexes with other metal ions.
Substitution: The fluorine atoms in the ligand can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, chelation reactions result in the formation of stable metal complexes, while substitution reactions yield derivatives with different functional groups.
Scientific Research Applications
Erbium;1,1,1,5,5,5-hexafluoropentane-2,4-dione has several scientific research applications:
Chemistry: Used as a chelating agent in the synthesis of new materials and coordination compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the production of advanced materials, such as luminescent materials and optical fibers, where it acts as a dopant to enhance performance.
Mechanism of Action
The mechanism of action of erbium;1,1,1,5,5,5-hexafluoropentane-2,4-dione involves its ability to form stable complexes with metal ions. The fluorine atoms in the ligand create a strong electron-withdrawing effect, which stabilizes the complex and enhances its reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through coordination bonds and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
1,1,1,5,5,5-Hexafluoroacetylacetone: Similar in structure but without the erbium ion.
1,3-Bis(trifluoromethyl)propane-1,3-dione: Another fluorinated ligand with similar chelating properties.
Hexafluoro-2,4-pentanedione: A closely related compound with similar chemical behavior.
Uniqueness
Erbium;1,1,1,5,5,5-hexafluoropentane-2,4-dione is unique due to the presence of the erbium ion, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring specific luminescent or catalytic properties.
Properties
IUPAC Name |
erbium;1,1,1,5,5,5-hexafluoropentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.Er/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIJCUGJFUYFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Er] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6ErF18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70332-27-3 | |
| Record name | NSC174306 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclohexyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1614412.png)
![2-chloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614413.png)









![6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1614429.png)
![3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1614430.png)
